2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol
Overview
Description
2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group, a phenyl group, and a heptynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the piperazine ring.
Attachment of the Heptynol Chain: The heptynol chain is attached through a series of reactions, including alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the interaction of piperazine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their neurological effects.
1,3-Dimethyl-7-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]purine-2,6-dione: This compound shares the nitrophenyl-piperazine structure and is investigated for its potential therapeutic applications.
Uniqueness
2,2-Dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol is unique due to its combination of a heptynol chain with a nitrophenyl-piperazine structure, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylhept-5-yn-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-24(2,3)25(29,21-9-5-4-6-10-21)15-7-8-16-26-17-19-27(20-18-26)22-11-13-23(14-12-22)28(30)31/h4-6,9-14,29H,15-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEVNKLYLIIXGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC#CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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